REACTION_CXSMILES
|
[O:1]=[C:2]([C:20]1[CH:34]=[CH:33][C:23]([O:24][C:25]([CH3:32])([CH3:31])[C:26]([O:28][CH2:29][CH3:30])=[O:27])=[CH:22][CH:21]=1)[CH2:3]SC1C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=1.CC(C1C=CC(O)=CC=1)=O.BrC(C)(C)C(OCC)=O.C(=O)([O-])[O-].[K+].[K+]>[I-].[K+].C(C(C)=O)C(C)C>[C:2]([C:20]1[CH:34]=[CH:33][C:23]([O:24][C:25]([CH3:32])([CH3:31])[C:26]([O:28][CH2:29][CH3:30])=[O:27])=[CH:22][CH:21]=1)(=[O:1])[CH3:3] |f:3.4.5,6.7|
|
Name
|
ethyl 2-(4-acetylphenoxy)isobutyrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C(CSC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)C1=CC=C(OC(C(=O)OCC)(C)C)C=C1
|
Name
|
|
Quantity
|
54.4 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C=1C=CC(=CC1)O
|
Name
|
|
Quantity
|
375 mL
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OCC)(C)C
|
Name
|
|
Quantity
|
175 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
solvent
|
Smiles
|
C(C(C)C)C(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer and a condenser
|
Type
|
TEMPERATURE
|
Details
|
The whole is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 20 hours
|
Duration
|
20 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue is chromatographed on 4 liters of Amicon silica (0.035-0.070 mm)
|
Type
|
WASH
|
Details
|
while eluting with dichloromethane
|
Type
|
CONCENTRATION
|
Details
|
The fractions retained are concentrated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=CC=C(OC(C(=O)OCC)(C)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 100 g |
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |